3'-O-Desmethyldihydroavermectin B1a is a derivative of avermectin, a class of macrocyclic lactones known for their potent anthelmintic and insecticidal properties. This compound is particularly notable for its role in agricultural and veterinary applications, where it is utilized to control parasitic infections in livestock and pests in crops. The compound is derived from the fermentation products of Streptomyces avermitilis, which produces avermectin B1a, the parent compound.
The primary source of 3'-O-Desmethyldihydroavermectin B1a is the fermentation culture of Streptomyces avermitilis. This bacterium was isolated by Satoshi Ōmura and colleagues, who identified its anthelmintic properties, leading to the development of avermectins as important pharmaceuticals. The synthesis of derivatives like 3'-O-Desmethyldihydroavermectin B1a can also be achieved through chemical synthesis methods that modify the natural product.
3'-O-Desmethyldihydroavermectin B1a belongs to the class of macrolide antibiotics. It is classified under:
The synthesis of 3'-O-Desmethyldihydroavermectin B1a can be approached through several synthetic pathways, often involving modifications to the avermectin backbone. Key methods include:
One notable method involves the selective reduction of specific functional groups in the avermectin structure to yield 3'-O-Desmethyldihydroavermectin B1a. The total synthesis often includes steps like:
The molecular structure of 3'-O-Desmethyldihydroavermectin B1a features a complex polycyclic framework characteristic of macrolides. It includes multiple stereocenters and functional groups that contribute to its biological activity.
3'-O-Desmethyldihydroavermectin B1a can undergo various chemical reactions that modify its structure and enhance its biological activity:
The mechanism of action for 3'-O-Desmethyldihydroavermectin B1a primarily involves binding to glutamate-gated chloride channels in invertebrates, leading to paralysis and death of parasites. This interaction disrupts neurotransmission, causing hyperpolarization of nerve cells.
Research indicates that compounds like 3'-O-Desmethyldihydroavermectin B1a exhibit high affinity for these channels, making them effective anthelmintics. The potency can be influenced by structural modifications that enhance binding affinity.
3'-O-Desmethyldihydroavermectin B1a is primarily utilized in:
This compound's efficacy against resistant strains of parasites makes it a valuable tool in both fields, contributing significantly to food security and animal welfare.
3''-O-Desmethyldihydroavermectin B1a (C~47~H~72~O~14~) is a structurally modified derivative within the avermectin family, characterized by the absence of a methyl group at the 3'' position of the disaccharide moiety and saturation of the C22-C23 bond (Figure 1). It is cataloged under PubChem CID 154727831 and UNII G36RGK72LA, with a molecular weight of 861.07 g/mol [1] [6]. This semi-synthetic compound belongs to the 16-membered macrocyclic lactone class and retains the core pentacyclic scaffold of natural avermectins but exhibits distinct physicochemical properties due to its specific modifications. Its structural attributes position it as a molecule of significant interest in pharmacology and agrochemical research.
The discovery of avermectins originated from soil-derived Streptomyces avermitilis (later reclassified as Streptomyces avermectinius) isolated in Shizuoka, Japan, in 1978 [3] [7]. Initial fermentation broths demonstrated potent anthelmintic activity against Nematospiroides dubius in murine models, catalyzing intensive research into their structural optimization [3] [10]. The Nobel Prize in Physiology or Medicine (2015) awarded for avermectin-related discoveries underscored their transformative impact on parasitology [3] [9]. Early derivatization efforts focused on enhancing stability and bioactivity, leading to ivermectin (22,23-dihydroavermectin B~1~) as the first commercialized semisynthetic derivative. 3''-O-Desmethyldihydroavermectin B~1~a emerged from targeted modifications exploring the role of sugar moiety methylation—a strategy aimed at optimizing pharmacokinetic and pharmacodynamic profiles while mitigating environmental persistence [6] [7].
3''-O-Desmethyldihydroavermectin B~1~a occupies a distinct niche within the avermectin hierarchy, as delineated by three key characteristics:
Table 1: Structural Attributes of 3''-O-Desmethyldihydroavermectin B~1~a vs. Key Avermectin Reference Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | C22-C23 Bond | 3''-O-Methyl | C25 Substituent |
---|---|---|---|---|---|
Avermectin B~1~a | C~48~H~74~O~14~ | 873.10 | Double | Yes | sec-butyl |
Ivermectin B~1~a (22,23-Dihydroavermectin B~1~a) | C~48~H~76~O~14~ | 875.10 | Single (saturated) | Yes | sec-butyl |
3''-O-Desmethyldihydroavermectin B~1~a | C~47~H~72~O~14~ | 861.07 | Single (saturated) | No | sec-butyl |
Avermectin B~1~b | C~47~H~72~O~14~ | 861.07 | Double | Yes | Isopropyl |
This derivative exhibits multifaceted scientific relevance:
Table 2: Antiparasitic Efficacy of Natural Extracts Containing Structural Analogues vs. 3''-O-Desmethyldihydroavermectin B~1~a
Bioactive Source | Target Parasite | Key Activity Metrics | Proposed Mechanism | Citation |
---|---|---|---|---|
Attalea butyracea (P-2 extract) | Giardia lamblia (Trophozoites) | IC~50~ = 62.10 ± 6.57 μg/mL (Genotype A); Synergy with metronidazole | Apoptosis induction, ROS generation, G1/S cell cycle arrest | [2] |
3''-O-Desmethyldihydroavermectin B~1~a (Research Grade) | In vitro models (e.g., Caenorhabditis elegans) | Under characterization; predicted enhanced solubility & altered receptor affinity | GluCl modulation (inference from avermectin class) | [7] [9] |
Table 3: Synergistic Interactions Between Plant-Derived Analogues and Antiparasitic Drugs
Combination Therapy | Parasite Model | Efficacy Enhancement | Mechanistic Basis |
---|---|---|---|
Attalea butyracea + Metronidazole | Giardia lamblia WB/1267 | Significant reduction in viable trophozoites vs. monotherapy | Disruption of trophozoite structural integrity & metabolic stress |
Potential 3''-O-Desmethyldihydroavermectin B~1~a + Albendazole | Theoretical for Nematodes | Hypothesized potentiation of microtubule disruption | Avermectin-induced paralysis enhancing benzimidazole access |
The trajectory of 3''-O-Desmethyldihydroavermectin B~1~a research exemplifies the evolution from natural product discovery to rational drug design—a paradigm driving innovation in combating parasitic diseases and optimizing agricultural chemotherapeutics.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: